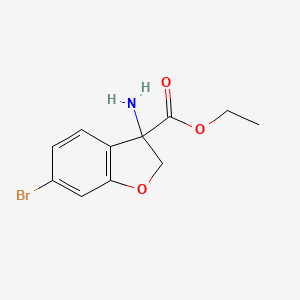
4-(4-Fluorophenyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)pentan-2-one is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol It is a derivative of pentanone, where the phenyl ring is substituted with a fluorine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pentan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification steps like distillation or recrystallization are used to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)pentanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)pentan-2-ol.
Substitution: Formation of 4-(4-methoxyphenyl)pentan-2-one.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)pentan-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylphenyl)pentan-2-one: Similar structure but with a methyl group instead of fluorine.
4-(4-Bromophenyl)pentan-2-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
4-(4-Fluorophenyl)pentan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H13FO |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8(7-9(2)13)10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3 |
Clé InChI |
MTSHJEYVEWYMMO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)









![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol](/img/structure/B15324522.png)
![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)
